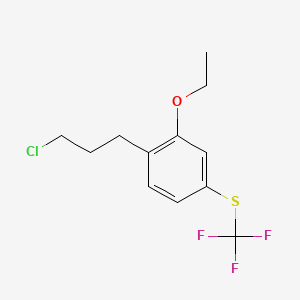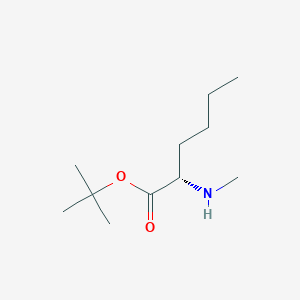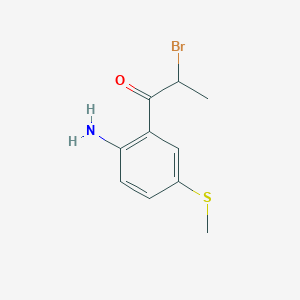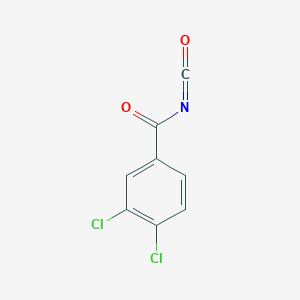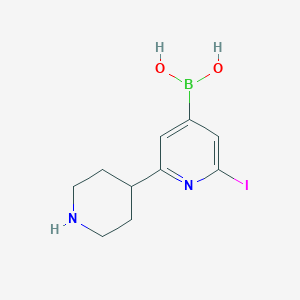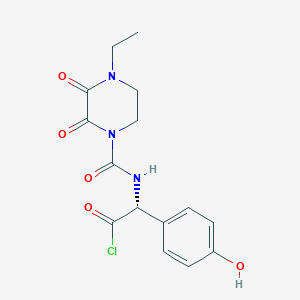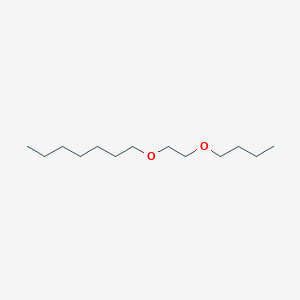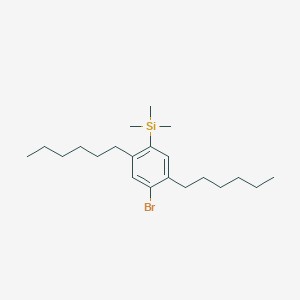
(4-Bromo-2,5-dihexylphenyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2,5-dihexylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C21H37BrSi and a molecular weight of 397.51 g/mol . This compound is characterized by the presence of a bromine atom, two hexyl groups, and a trimethylsilyl group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-dihexylphenyl)trimethylsilane typically involves the reaction of 4-bromo-2,5-dihexylphenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,5-dihexylphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium alkoxides or amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyltrimethylsilanes, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(4-Bromo-2,5-dihexylphenyl)trimethylsilane has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: It is employed in the preparation of functionalized materials for electronic and photonic applications.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: It is used in the development of new catalytic systems for various chemical transformations.
Mechanism of Action
The mechanism of action of (4-Bromo-2,5-dihexylphenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and trimethylsilyl group can undergo substitution and coupling reactions, respectively. The phenyl ring can also participate in oxidation and reduction reactions, making this compound versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2,5-dimethylphenyl)trimethylsilane: Similar structure but with methyl groups instead of hexyl groups.
(4-Bromo-2,5-diphenylphenyl)trimethylsilane: Contains phenyl groups instead of hexyl groups.
(4-Chloro-2,5-dihexylphenyl)trimethylsilane: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(4-Bromo-2,5-dihexylphenyl)trimethylsilane is unique due to the presence of long hexyl chains, which can impart different physical and chemical properties compared to similar compounds with shorter alkyl chains or different substituents. These properties can influence the compound’s reactivity and applications in various fields .
Properties
Molecular Formula |
C21H37BrSi |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(4-bromo-2,5-dihexylphenyl)-trimethylsilane |
InChI |
InChI=1S/C21H37BrSi/c1-6-8-10-12-14-18-17-21(23(3,4)5)19(16-20(18)22)15-13-11-9-7-2/h16-17H,6-15H2,1-5H3 |
InChI Key |
YITDDYMSDSZEJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1Br)CCCCCC)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


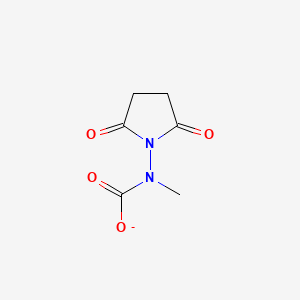

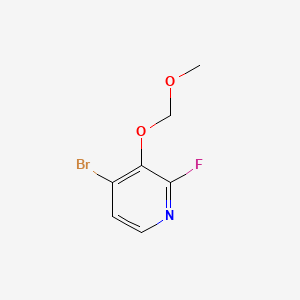
![N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B14073175.png)

